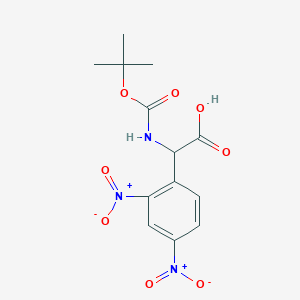

Boc-2,4-dinitro-DL-phenylglycine

Description

Significance of Phenylglycine Derivatives as Unnatural Amino Acid Building Blocks

Phenylglycine and its derivatives are classified as non-proteinogenic or unnatural amino acids, meaning they are not among the 20 common amino acids encoded by the genetic code. nih.govwikipedia.org The direct attachment of the bulky aromatic side chain to the α-carbon distinguishes phenylglycines from proteinogenic aromatic amino acids, which have a methylene (B1212753) spacer. rsc.org This structural feature imparts significant conformational constraints on peptides containing them. rsc.org

The incorporation of unnatural amino acids like phenylglycine derivatives into peptides is a critical strategy in medicinal chemistry and drug discovery. nih.govbioascent.com These building blocks are used to create peptidomimetics with enhanced pharmacological properties. biosyn.com By modifying the peptide backbone, researchers can improve receptor binding, selectivity, and in vivo half-life, while also increasing resistance to proteolytic degradation. biosyn.comcpcscientific.com Phenylglycine-type amino acids are found in a variety of natural products with biological activity, including glycopeptide antibiotics. rsc.orgnih.gov Their importance in medicinal chemistry has led to extensive research and their use by pharmaceutical companies. rsc.orgnih.gov

Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid and Peptide Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. fiveable.menumberanalytics.comwikipedia.org Its primary function is to temporarily mask the reactive amino group of an amino acid, preventing it from forming unwanted side reactions during peptide bond formation. fiveable.me

The popularity of the Boc group stems from its unique stability and cleavage characteristics. It is stable under a wide range of reaction conditions, including basic and nucleophilic environments, which allows for selective modifications at other parts of the molecule. fiveable.metcichemicals.com The Boc group is readily introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fiveable.mecommonorganicchemistry.com

A key advantage of the Boc protecting group is its acid-labile nature. wikipedia.org It can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine for the next coupling step in peptide synthesis. fiveable.mewikipedia.org This orthogonality with other protecting groups, such as the base-labile Fmoc group, is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the construction of complex peptides. researchgate.netnumberanalytics.com The use of Boc protection can be particularly advantageous in the synthesis of hydrophobic peptides and those containing ester or thioester moieties. researchgate.netspringernature.com

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Mildly acidic (e.g., TFA) fiveable.mewikipedia.org | Stable to bases, nucleophiles, and catalytic hydrogenolysis fiveable.menih.gov |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) researchgate.net | Stable to acids numberanalytics.com |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis, strong acids rsc.org | Stable to mild acidolysis rsc.org |

Impact of Dinitroaromatic Substitution on Electronic Properties and Reactivity of the Phenylglycine Scaffold

The introduction of two nitro (NO₂) groups onto the phenyl ring of the phenylglycine scaffold has a profound effect on the molecule's electronic properties and reactivity. Nitro groups are powerful electron-withdrawing groups. Their presence at the ortho and para positions (2- and 4-positions) of the phenyl ring significantly depletes the electron density of the aromatic system.

This electron-withdrawing effect has several consequences:

Increased Acidity of the α-Proton : The electron-deficient dinitrophenyl ring stabilizes the conjugate base formed upon deprotonation of the α-carbon. This increased acidity can influence the reactivity at this position and increases the rate of racemization. researchgate.net

Activation towards Nucleophilic Aromatic Substitution : The strong electron-withdrawing nature of the two nitro groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of a suitable leaving group on the ring by a nucleophile, a reaction that is generally difficult for unsubstituted benzene (B151609) rings.

Modified Spectroscopic Properties : The dinitroaromatic system acts as a chromophore, meaning it absorbs light in the ultraviolet-visible spectrum. This property can be useful for detection and quantification purposes.

Overview of the DL-Phenylglycine Moiety as a Racemic Precursor for Chiral Synthesis

Boc-2,4-dinitro-DL-phenylglycine is synthesized from DL-phenylglycine, which is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. Racemic mixtures are common starting points in chemical synthesis because they are often more accessible and less expensive to produce than their enantiomerically pure counterparts. wikipedia.org

The use of a racemic precursor necessitates a strategy for obtaining the desired stereoisomer in the final product. This can be achieved through several methods:

Chiral Resolution : This involves separating the enantiomers of the racemic mixture. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility.

Asymmetric Synthesis : This involves using a chiral catalyst or auxiliary to selectively produce one enantiomer over the other from an achiral starting material or a racemic mixture. The classical Strecker synthesis of amino acids has been adapted to include asymmetric and catalytic versions for this purpose. bioascent.com

Enzymatic Resolution : Enzymes can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

For many applications, particularly in pharmaceuticals and biological studies, a single enantiomer of a chiral molecule is required, as different enantiomers can have vastly different biological activities. Therefore, the DL-phenylglycine moiety in this compound serves as a convenient and cost-effective starting point for syntheses that will later incorporate a resolution or asymmetric transformation step to yield a stereochemically pure final product. chemrxiv.org

Structure

2D Structure

Properties

IUPAC Name |

2-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O8/c1-13(2,3)24-12(19)14-10(11(17)18)8-5-4-7(15(20)21)6-9(8)16(22)23/h4-6,10H,1-3H3,(H,14,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYANBEZKQKCNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc 2,4 Dinitro Dl Phenylglycine and Its Advanced Intermediates

Chemical Synthesis Routes to DL-Phenylglycine and its Nitro-Substituted Analogues

The foundational structure, DL-phenylglycine, can be synthesized through various chemical methods. A common industrial approach is the Strecker synthesis, which traditionally involves the reaction of benzaldehyde, sodium cyanide, and an ammonium (B1175870) salt to produce phenylglycinonitrile, followed by acid hydrolysis to yield phenylglycine. google.com However, due to the use of highly toxic cyanide, alternative methods are continuously being explored. google.com

One such alternative involves the reaction of DL-mandelic acid or D-mandelic acid with compounds containing active amide groups, such as amidosulfuric acid, in a one-step process to produce DL-phenylglycine or D-phenylglycine, respectively. google.com This method boasts high yields, fewer by-products, and high purity. google.com

Derivatization Strategies for Phenylglycine Scaffolds

Phenylglycine serves as a versatile scaffold that can be derivatized to create a wide array of compounds with potential applications in medicinal chemistry and materials science. mdpi.comnih.govnih.gov The derivatization can be aimed at modifying the physical or biological properties of the molecule. Key attributes for an ideal scaffold include scalability of synthesis, the ability for rational derivatization, and control over the spatial arrangement of attached functional groups. mdpi.com

However, statistical challenges can arise when attempting to achieve a specific degree of derivatization. For instance, achieving a single derivatization on a scaffold with multiple equivalent reaction sites can be difficult to control, often resulting in a mixture of unreacted, singly derivatized, and multiply derivatized products. mdpi.com

Table 1: Poisson Distribution of Derivatization Products

| Mean Loading Number (m) | % Unreacted (k=0) | % Singly Derivatized (k=1) | % Derivatized with ≥2 Groups |

| 0.3 | 74.1% | 22.2% | 3.7% |

| 1.0 | 36.8% | 36.8% | 26.4% |

| 1.5 | 22.3% | 33.5% | 44.2% |

The data illustrates the statistical distribution of products when derivatizing a scaffold, highlighting the challenge of achieving a specific, single derivatization. mdpi.com

Introduction of the 2,4-Dinitro Substitution Pattern onto Phenylglycine Aromatic Rings

The introduction of nitro groups onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. For the synthesis of 2,4-dinitro-substituted phenylglycine, the phenylglycine core would be subjected to such nitration conditions. The directing effects of the substituents on the phenyl ring will guide the position of nitration. The amino and carboxyl groups of the phenylglycine are ortho-para directing, while the nitro group itself is a meta-director. Careful control of reaction conditions such as temperature and reaction time is crucial to achieve the desired 2,4-dinitro substitution pattern and minimize the formation of other isomers or over-nitrated products. The resulting compound, N-(2,4-dinitrophenyl)glycine, is a known nitroaniline derivative. nih.gov

Incorporation of the Boc Protecting Group: Methodological Considerations and Optimization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under mild acidic conditions. total-synthesis.comorganic-chemistry.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. total-synthesis.comnumberanalytics.com

Several factors must be considered for the successful Boc protection of phenylglycine derivatives. Phenylglycine and its derivatives are known to be susceptible to racemization, especially under basic conditions, which are often employed during the Boc protection step. researchgate.netresearchgate.net Therefore, the choice of base and reaction conditions is critical to maintain the stereochemical integrity of the chiral center if a specific enantiomer is desired. researchgate.net Studies have shown that using coupling agents like DEPBT or COMU in combination with hindered bases such as TMP or DMP can significantly reduce racemization during the coupling of Fmoc-Phg in solid-phase peptide synthesis. researchgate.netresearchgate.net

Optimizing Boc protection involves careful selection of the base and solvent, as well as precise control over reaction temperature and time to minimize side reactions. numberanalytics.com While bases like triethylamine (B128534) or sodium hydroxide (B78521) are commonly used, alternative catalysts such as iodine or perchloric acid adsorbed on silica (B1680970) gel have also been reported for efficient N-tert-butoxycarbonylation under mild, solvent-free conditions. organic-chemistry.org

Table 2: Comparison of Alcohol Protecting Groups

| Protecting Group | Stability | Deprotection Conditions |

| Boc | Acid-labile | Trifluoroacetic acid (TFA) |

| TBDMS | Base-stable | Tetra-n-butylammonium fluoride (B91410) (TBAF) |

| Acetate (B1210297) | Base-labile | Sodium hydroxide or potassium carbonate |

This table provides a comparison of the Boc protecting group with other common alcohol protecting groups, highlighting its acid-labile nature. numberanalytics.com

One-Pot and Multicomponent Reactions for Phenylglycine Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in organic synthesis by combining multiple reaction steps into a single operation, thereby increasing efficiency, reducing waste, and simplifying purification processes. bohrium.comnih.goveurekaselect.com These strategies are highly valuable for the synthesis of complex molecules like phenylglycine derivatives. bohrium.com

Glycine (B1666218) and its derivatives have been utilized as catalysts in one-pot multicomponent reactions for the synthesis of various heterocyclic scaffolds. bohrium.comresearchgate.net For instance, a one-pot, three-component synthesis of 2-amino pyran annulated heterocycles has been developed using a catalytic amount of glycine in aqueous ethanol. eurekaselect.com While not directly synthesizing phenylglycine, these examples demonstrate the potential of MCRs in building complex molecular architectures from simple starting materials.

The Strecker synthesis itself can be considered a multicomponent reaction, and modern variations aim to improve its efficiency and safety. One-pot processes that integrate MCRs with subsequent transformations are also powerful tools for increasing molecular diversity. nih.gov

Chemoenzymatic and Enzymatic Synthesis Approaches for Phenylglycine Enantiomers and Derivatives

Chemoenzymatic and purely enzymatic methods provide highly selective and environmentally friendly alternatives to traditional chemical synthesis for producing enantiomerically pure amino acids like phenylglycine. frontiersin.orgnih.govnih.gov These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to asymmetrically synthesize the desired enantiomer.

A notable chemoenzymatic approach combines the initial chemical step of the Strecker synthesis to produce racemic phenylglycinonitrile with a subsequent enzymatic resolution using a nitrilase. frontiersin.org Different variants of nitrilases can selectively hydrolyze one enantiomer of the nitrile, allowing for the production of either (R)- or (S)-phenylglycine with high enantiomeric excess. For example, using a specific nitrilase variant from Pseudomonas fluorescens EBC191, (R)-phenylglycine has been synthesized with an enantiomeric excess of ≥ 95% and in yields up to 81%.

Enzymatic cascades have also been designed for the synthesis of phenylglycine derivatives. For instance, a six-step artificial biocatalytic cascade has been developed to convert L-phenylalanine into chiral phenylglycinol using engineered E. coli cell modules. nih.gov This system demonstrates the power of synthetic biology in creating complex, multi-enzyme pathways for the production of valuable chiral compounds.

Chemical Reactivity and Mechanistic Investigations of Boc 2,4 Dinitro Dl Phenylglycine

Reactivity of the Carboxyl Functionality in Amide Bond Formation

The carboxylic acid group of Boc-2,4-dinitro-DL-phenylglycine is a primary site for chemical modification, most notably in the formation of amide bonds, a cornerstone of peptide synthesis. The efficiency and success of these coupling reactions are highly dependent on the methods used to activate the carboxyl group.

Activation Methods and Coupling Reagent Studies

The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine. A variety of coupling reagents have been developed for this purpose, each with its own mechanism and optimal conditions. For Boc-protected amino acids, including this compound, several classes of reagents are commonly employed.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the amide bond. However, this intermediate is also susceptible to rearrangement to a stable N-acylurea and can promote racemization. To mitigate these side effects, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and subsequently reacts with the amine in a more controlled manner.

Phosphonium- and aminium/uronium-based reagents represent another major class of coupling agents. Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) have proven to be highly efficient for amide bond formation, often providing high yields and low levels of racemization, even in sterically hindered cases.

More recently, boronic acid-based catalysts have emerged as a novel method for direct amidation, offering an alternative pathway that can be more economical and environmentally friendly.

Below is a table summarizing common coupling reagents used for amide bond formation with Boc-amino acids.

| Coupling Reagent Class | Example(s) | Additive(s) | Key Features |

| Carbodiimides | DCC, DIC | HOBt, NHS | Widely used, cost-effective; additives suppress side reactions and racemization. |

| Phosphonium Salts | PyBOP | --- | High efficiency, suitable for difficult couplings. |

| Aminium/Uronium Salts | HBTU, HATU | DIPEA (base) | Rapid and efficient coupling, low racemization. researchgate.net |

| Boronic Acid Catalysts | 5-Methoxy-2-iodophenylboronic acid (MIBA) | --- | Catalytic direct amidation, economical. |

Influence of the Dinitroaromatic Moiety on Carboxylic Acid Reactivity

The electronic properties of the aromatic side chain significantly influence the reactivity of the alpha-carboxyl group. The dinitrophenyl moiety in this compound contains two nitro groups, which are powerful electron-withdrawing groups.

This strong inductive and resonance electron-withdrawing effect (-I, -M) pulls electron density away from the phenyl ring and, consequently, from the α-carbon and the attached carboxyl group. ncert.nic.inkhanacademy.org This withdrawal of electron density increases the partial positive charge on the carbonyl carbon of the carboxylic acid, making it more electrophilic. libretexts.org An increase in electrophilicity renders the carboxyl group more susceptible to nucleophilic attack, thereby increasing its intrinsic reactivity towards amide bond formation. quora.com This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions or faster reaction times compared to amino acids with electron-donating or neutral side chains. However, this electronic destabilization of the ground state can also increase the susceptibility of the α-proton to abstraction, which may elevate the risk of racemization under certain basic conditions. nih.gov

Reactions Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its facile removal under specific acidic conditions. masterorganicchemistry.com

Selective Deprotection Strategies and Conditions

The primary strategy for the removal of the Boc group is acidolysis. The mechanism involves protonation of the carbonyl oxygen (or ether oxygen) of the carbamate (B1207046), followed by the departure of the stable tert-butyl cation, which then fragments into isobutylene (B52900) and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.

Strong acids are typically required for this cleavage. The most common reagent is trifluoroacetic acid (TFA) , often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comthermofisher.com Typical conditions involve treating the Boc-protected compound with a solution of 25-50% TFA in DCM for a period ranging from 30 minutes to a few hours at room temperature. researchgate.netcommonorganicchemistry.com For more acid-sensitive substrates, milder conditions such as 4 M HCl in dioxane or ethyl acetate (B1210297) can also be effective. researchgate.netresearchgate.net

It is crucial to employ "scavengers" during deprotection, especially when dealing with amino acids containing sensitive side chains (like tryptophan or methionine). The tert-butyl cation generated during cleavage is a potent electrophile and can alkylate nucleophilic residues. Scavengers such as anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) are added to trap this cation and prevent unwanted side reactions.

The table below outlines common conditions for Boc deprotection.

| Reagent | Solvent | Typical Concentration | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | Room Temperature | Most common method; scavengers often required. commonorganicchemistry.comthermofisher.com |

| Hydrogen Chloride (HCl) | Dioxane or Ethyl Acetate | ~4 M | Room Temperature | An alternative to TFA, can be milder. researchgate.netresearchgate.net |

| Trifluoromethanesulfonic acid (TFMSA) | TFA | Variable | 0 °C to Room Temp | Very strong acid, used for difficult deprotections. peptide.com |

Orthogonality of the Boc Group with Other Protecting Groups and Reaction Conditions

A key advantage of the Boc group is its "orthogonality" with other classes of protecting groups. masterorganicchemistry.com Orthogonality in this context means that one protecting group can be selectively removed in the presence of another because their cleavage conditions are fundamentally different. This principle is critical for the multistep synthesis of complex molecules like peptides.

The Boc group is acid-labile. It is completely stable to the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) group (e.g., 20% piperidine (B6355638) in DMF) and to the catalytic hydrogenation conditions used to remove the Cbz (carboxybenzyl) group (e.g., H₂, Pd/C). masterorganicchemistry.comiris-biotech.deiris-biotech.de This orthogonality allows for sophisticated synthetic strategies where different amines within the same molecule can be deprotected sequentially. nih.gov

For example, in a peptide synthesis, the N-terminal amine can be protected with Boc while a lysine (B10760008) side-chain amine is protected with Fmoc. The Fmoc group can be removed with piperidine to allow for side-chain modification, leaving the N-terminal Boc group intact. Subsequently, the Boc group can be removed with TFA to allow for chain elongation at the N-terminus.

| Protecting Group | Cleavage Condition | Orthogonal to Boc? |

| Boc | Strong Acid (e.g., TFA) | - |

| Fmoc | Base (e.g., Piperidine) | Yes iris-biotech.de |

| Cbz (Z) | Catalytic Hydrogenation (H₂, Pd/C) | Yes masterorganicchemistry.com |

| ivDde | Hydrazine | Yes sigmaaldrich.com |

Reactivity of the Dinitrophenyl Moiety

The 2,4-dinitrophenyl (DNP) group is a highly electron-deficient aromatic system, which makes it susceptible to specific chemical reactions, particularly nucleophilic aromatic substitution (SNAr). wikipedia.org The two nitro groups strongly activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. wikipedia.orglibretexts.org

In the context of this compound, the DNP group itself is the leaving group in a formal sense, being attached to the α-carbon. However, its electronic nature makes it a site of potential reactivity. While the C-C bond to the glycine (B1666218) backbone is robust, the DNP ring can undergo reactions. If a good leaving group were present on the ring (e.g., a halogen at a position ortho or para to a nitro group), it would be readily displaced by nucleophiles. acs.orgnih.gov

A notable reaction involving DNP-amino acids is the potential for "transconjugation," where the DNP group can cleave from the amino acid carrier and transfer to other nucleophilic species, such as proteins, in situ. This reactivity is a significant consideration in immunological studies involving DNP-haptens.

Furthermore, the nitro groups themselves can be chemically transformed. Under strong reducing conditions, such as catalytic hydrogenation or using metals like tin or iron in acidic media, the nitro groups can be reduced to amino groups. This transformation would dramatically alter the electronic and chemical properties of the side chain, converting the electron-withdrawing DNP group into an electron-donating diaminophenyl group.

Nucleophilic Aromatic Substitution (SNAr) Potential on the Dinitrophenyl Ring.

The dinitrophenyl ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the two nitro groups. These groups, positioned at the ortho and para positions relative to a potential leaving group (or a site of nucleophilic attack), effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. This stabilization lowers the activation energy of the substitution process, making the reaction kinetically favorable.

While specific studies on this compound are limited, the reactivity can be inferred from extensive research on analogous compounds like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent). Sanger's reagent readily reacts with the amino groups of amino acids and peptides under mild conditions to form stable dinitrophenyl (DNP) derivatives. This classic reaction underscores the high electrophilicity of the dinitrophenyl system.

In the context of this compound, the phenyl ring itself does not possess a conventional leaving group like a halide. However, the principles of SNAr still govern its potential to react with strong nucleophiles. For instance, displacement of a nitro group, although less common than halide displacement, can occur under specific conditions with potent nucleophiles. The relative ease of substitution at the C-2 versus the C-4 position would be influenced by both steric and electronic factors.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Dinitrophenyl Systems

| Nucleophile | Substrate Example | Product Type | General Conditions |

| Primary Amines | 1-Fluoro-2,4-dinitrobenzene | N-Aryl-2,4-dinitroaniline | Mild, often basic |

| Secondary Amines | 1-Chloro-2,4-dinitrobenzene | N,N-Dialkyl-2,4-dinitroaniline | Varies, can require heating |

| Alkoxides | 1-Chloro-2,4-dinitrobenzene | 2,4-Dinitrophenyl ether | Basic conditions |

| Thiolates | 1-Fluoro-2,4-dinitrobenzene | 2,4-Dinitrophenyl thioether | Basic conditions |

This table presents generalized data for analogous systems to illustrate the SNAr potential.

Reductive Transformations of Nitro Groups.

The two nitro groups on the phenyl ring of this compound are susceptible to reduction, offering a pathway to various amino-substituted derivatives. The reduction can be controlled to achieve either partial or complete conversion of the nitro functionalities to amino groups.

Selective reduction of one nitro group in the presence of the other is a significant aspect of the chemistry of dinitroaromatic compounds. Generally, a nitro group positioned ortho to another substituent is more sterically hindered and can exhibit different reactivity compared to a para-nitro group. In the case of dinitrophenyl compounds, the ortho-nitro group is often preferentially reduced under certain conditions. This selectivity is influenced by the choice of reducing agent, reaction temperature, and the solvent system.

Common reagents employed for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and metal-acid systems (e.g., Sn/HCl, Fe/HCl). Milder reducing agents or carefully controlled reaction conditions are necessary to achieve selective mono-reduction. For instance, sodium sulfide (B99878) or ammonium (B1175870) sulfide have been traditionally used for the selective reduction of one nitro group in dinitroaromatic compounds.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups and Their General Selectivity

| Reducing Agent | Typical Product(s) | General Selectivity |

| H₂, Pd/C | Diamino derivative | Generally non-selective, reduces both nitro groups |

| Sn/HCl | Diamino derivative | Typically reduces both nitro groups |

| Fe/HCl | Diamino derivative | Often used for complete reduction |

| Na₂S / (NH₄)₂S | Monoamino derivative | Can be selective for one nitro group |

| Sodium Borohydride (in specific systems) | Can be selective | Conditions critical for selectivity |

This table provides a general overview of reducing agents and their typical behavior with dinitroaromatic compounds.

Mechanistic Pathways of Critical Transformations.

The key transformations of the dinitrophenyl ring in this compound, namely nucleophilic aromatic substitution and nitro group reduction, proceed through well-established mechanistic pathways.

The mechanism of nucleophilic aromatic substitution (SNAr) on the dinitrophenyl ring is a two-step addition-elimination process. In the first, and typically rate-determining step, the nucleophile attacks the electron-deficient aromatic ring at a carbon atom, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is key to stabilizing the intermediate and facilitating the reaction. In the second, faster step, a leaving group (if present) is expelled, and the aromaticity of the ring is restored. In the absence of a good leaving group, the reversibility of the initial nucleophilic addition becomes a critical factor.

The reduction of the nitro groups can proceed through different mechanistic pathways depending on the reducing agent and reaction conditions. Under catalytic hydrogenation conditions, the reaction is believed to occur on the surface of the metal catalyst. The nitro compound is adsorbed onto the catalyst surface, where it reacts with activated hydrogen. The reduction is thought to proceed stepwise through various intermediates, including nitroso and hydroxylamino species, which are typically not isolated as they are rapidly converted to the final amino product.

With metal-in-acid reducing systems, the mechanism involves a series of single electron transfers from the metal to the nitro group. This generates a nitro radical anion, which is then protonated. This sequence of electron transfer and protonation steps continues, leading to the formation of the nitroso and hydroxylamino intermediates, and ultimately the amine. The precise nature and lifetime of these intermediates are dependent on the specific metal and acid used. The selectivity observed in some reductions is often attributed to the differential stability or reactivity of these intermediates, influenced by steric and electronic factors within the molecule.

Stereochemical Aspects and Chiral Recognition of Boc 2,4 Dinitro Dl Phenylglycine

Analysis and Control of Stereochemical Integrity during Synthesis and Derivatization

The inherent susceptibility of the α-proton of phenylglycine to abstraction makes it prone to racemization, a process that can compromise the stereochemical purity of the final product.

Phenylglycine residues are particularly susceptible to racemization, especially during peptide synthesis. researchgate.netresearchgate.net The primary mechanism involves the abstraction of the α-proton, which is acidic due to its benzylic position, leading to the formation of a planar enolate intermediate. researchgate.net Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers. This process can be catalyzed by both acids and bases.

In the context of solid-phase peptide synthesis (SPPS), racemization is a significant concern. researchgate.netluxembourg-bio.com Studies have shown that racemization can occur during both the Fmoc-group removal step and, to a greater extent, during the activation and coupling of the Fmoc-protected phenylglycine. researchgate.netnih.gov The base-catalyzed coupling step is identified as particularly critical for racemization. researchgate.netluxembourg-bio.com The choice of base and coupling reagent can have a substantial impact on the degree of epimerization. luxembourg-bio.com

Enzymes that catalyze the inversion of stereochemistry are known as racemases and epimerases. nih.gov These enzymes often work on stereocenters with relatively acidic protons, employing a nonstereospecific deprotonation/reprotonation mechanism. nih.gov While not directly involved in the chemical synthesis of Boc-2,4-dinitro-DL-phenylglycine, the principles of enzyme-catalyzed racemization highlight the inherent lability of the α-proton in amino acids like phenylglycine.

To mitigate racemization during the amide coupling of phenylglycine derivatives, several strategies have been developed. A key approach is the careful selection of coupling reagents and bases. luxembourg-bio.com Research indicates that using weaker bases with increased steric hindrance around the amino function can minimize racemization. luxembourg-bio.com For instance, replacing N,N-diisopropylethylamine (DIPEA) with bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-dimethylpropidine (DMP) has been shown to reduce epimerization. researchgate.netluxembourg-bio.com

The choice of coupling reagent is also crucial. While standard activators like HATU can lead to significant racemization, alternatives such as DEPBT and COMU have demonstrated superior performance in preserving stereochemical integrity, especially when paired with sterically hindered bases. researchgate.netresearchgate.netluxembourg-bio.com Microwave-assisted solid-phase synthesis has also been explored, with some success in reducing racemization by using specific coupling reagents and bases at controlled temperatures. researchgate.netnih.gov

Table 1: Influence of Coupling Reagents and Bases on Phenylglycine Racemization

| Coupling Reagent | Base | Diastereomeric Purity (%) | Reference |

|---|---|---|---|

| HATU | DIPEA | Standard (significant racemization) | luxembourg-bio.com |

| DMTMM-BF4 | NMM | 71 | researchgate.netnih.gov |

| COMU | TMP/DMP | >93 | researchgate.netluxembourg-bio.com |

| DEPBT | TMP/DMP | >93 | researchgate.netluxembourg-bio.com |

This table is for illustrative purposes and specific results can vary based on reaction conditions.

Chiral Resolution Techniques for DL-Phenylglycine Derivatives

Given that many synthetic routes yield racemic mixtures of phenylglycine derivatives, effective chiral resolution techniques are essential for obtaining enantiomerically pure compounds.

A classical and industrially relevant method for resolving DL-phenylglycine is through the formation of diastereomeric salts. kesselssa.com This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which ideally have different solubilities, allowing for their separation by fractional crystallization. kesselssa.comresearchgate.net

For DL-phenylglycine, (1S)-(+)-camphor-10-sulfonic acid ((+)-CS) has been used as an effective resolving agent. researchgate.netrsc.org The resolution process yields the crystalline D-PG·(+)-CS salt with high optical purity. researchgate.netrsc.org The success of this resolution is attributed to the significant difference in solubility between the two diastereomeric salts, with the L-PG·(+)-CS salt being much more soluble in water. researchgate.netrsc.org X-ray crystal structure analysis has revealed that the less-soluble D-PG·(+)-CS salt has a denser and more stable molecular conformation compared to the more-soluble L-PG·(+)-CS salt. rsc.org The efficiency of a resolution process is often correlated with a large difference in the melting points and enthalpies of fusion of the diastereomeric salts. researchgate.net

Other resolving agents, such as D-bromocamphorsulphonic acid (D-BrCas), have also been employed for the resolution of related compounds like p-hydroxyphenylglycine. google.com

Chromatographic techniques offer powerful alternatives for the separation of enantiomers of phenylglycine and its derivatives. High-performance liquid chromatography (HPLC) is a widely used method. tci-thaijo.orgresearchgate.net

One approach involves the use of a chiral mobile phase additive. For example, a mobile phase containing copper(II) and L-proline has been successfully used with a standard C18 column to separate D- and L-phenylglycine. tci-thaijo.org Another strategy is to coat a chiral stationary phase (CSP) onto a solid support. Chiral crown ethers have been used to create CSPs capable of separating phenylglycine enantiomers. researchgate.net

Molecularly imprinted polymers (MIPs) have also been employed as chiral selectors in chromatography. researchgate.net These polymers are created with "memory" for a specific enantiomer, allowing for selective retention. Additionally, glycopeptide antibiotics like vancomycin (B549263) have been used as chiral selectors, both in the stationary phase and as mobile phase additives, for the resolution of aromatic amino acids. researchgate.netnih.gov However, the resolution of phenylglycine using vancomycin has been reported to be poor. nih.gov

Capillary electrochromatography (CEC) is another technique that has been applied to the enantioseparation of phenylglycine derivatives, sometimes utilizing MIPs as the stationary phase. researchgate.net

Chiral Recognition Studies Utilizing Phenylglycine Derivatives

Phenylglycine derivatives are not only subjects of chiral separation but also serve as components in systems designed for chiral recognition. Their rigid structure and potential for various interactions make them useful for creating chiral selectors.

Derivatives of phenylglycinol have been used to create chiral stationary phases for HPLC. nih.gov For instance, an (R)-N-3,5-dinitrobenzoyl phenylglycinol derivative has been examined for its ability to resolve racemic N-acylnaphthylalkylamines. nih.gov NMR studies have been employed to elucidate the mechanism of chiral discrimination, revealing that the interactions between the chiral selector and the analytes are key to the separation process. nih.gov

Dipeptides containing phenylglycine have been synthesized to act as fluorescent sensors for the enantioselective recognition of chiral amines. researchgate.net For example, N-acyl-(S)-1-naphthylalanyl-(S)-phenylglycine dipeptides have shown the ability to differentiate between the enantiomers of chiral alaninols through fluorescence quenching. researchgate.net

Electrochemical methods have also been developed for chiral recognition. An electrode modified with a silver-ammonia ion-functionalized carbon nanotubes complex has demonstrated outstanding sensitivity and selectivity for phenylglycinamide enantiomers. mdpi.com Furthermore, L-phenylglycine has been used as a chiral stationary phase in chromatographic studies for the enantioresolution of other chiral compounds, such as xanthone (B1684191) derivatives. authenticus.pt The mechanism of chiral recognition in these systems is often investigated using molecular docking studies to understand the interactions at the molecular level. authenticus.pt

Derivatization and Structural Modifications of Boc 2,4 Dinitro Dl Phenylglycine

Synthesis of Peptidomimetics and Peptide Analogues Incorporating the Phenylglycine Moiety

The incorporation of non-natural amino acids like 2,4-dinitro-DL-phenylglycine into peptide chains is a key strategy for developing peptidomimetics with enhanced stability, conformational rigidity, and biological activity. The general approach involves standard peptide coupling protocols, where the carboxylic acid of Boc-2,4-dinitro-DL-phenylglycine is activated and then reacted with the free amino group of another amino acid or peptide.

A common method for forming the peptide bond is through the use of coupling reagents. For instance, the condensation of Boc-DL-phenylglycine with various piperazine (B1678402) derivatives has been successfully achieved using carbonyldiimidazole (CDI) as the coupling agent. rsc.org This reaction proceeds by the activation of the carboxylic acid of the Boc-protected phenylglycine, followed by nucleophilic attack from the amine of the piperazine derivative. A similar strategy can be employed with this compound to synthesize novel phenylglycinamide derivatives. rsc.org

The general steps for such a synthesis are:

Activation: this compound is reacted with a coupling agent like CDI in an appropriate solvent such as dichloromethane (B109758) (DCM).

Coupling: The activated amino acid is then treated with the desired amine component (e.g., an amino acid ester or an amine-containing scaffold) to form the amide bond.

Deprotection: The Boc group can be subsequently removed using an acid, such as trifluoroacetic acid (TFA), to expose the N-terminus for further elongation of the peptide chain if desired. rsc.org

The resulting dipeptides or peptide analogues can exhibit unique conformational properties due to the sterically demanding and electronically distinct 2,4-dinitrophenyl group.

Table 1: Key Steps in Peptidomimetic Synthesis from this compound

| Step | Reagents and Conditions | Purpose |

| Activation | Carbonyldiimidazole (CDI), Dichloromethane (DCM), Room Temperature | Activates the carboxylic acid for amide bond formation. |

| Coupling | Amine component (e.g., R-NH2), Dichloromethane (DCM), Room Temperature | Forms the peptide (amide) bond. |

| Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature | Removes the Boc protecting group to allow for further peptide chain elongation. rsc.org |

Functionalization of the Aromatic Ring through Electrophilic or Nucleophilic Routes

The dinitrophenyl moiety of the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the presence of two strongly electron-withdrawing nitro groups. This provides a powerful avenue for introducing a wide range of functional groups onto the aromatic ring. The nitro groups activate the ring towards attack by nucleophiles, typically at the positions ortho and para to them.

In the context of this compound, the positions on the aromatic ring are already substituted with nitro groups. However, if a suitable leaving group, such as a halogen, were present on the ring, it would be readily displaced by nucleophiles. For example, in analogous systems like 1-chloro-2,4-dinitrobenzene, the chlorine atom is easily substituted by amines, alkoxides, and other nucleophiles. rsc.orgjk-sci.com This principle can be extended to derivatives of 2,4-dinitrophenylglycine. The synthesis of various aryl-substituted 2,4-dinitrophenylamines through the reaction of 1-halo-2,4-dinitrobenzene with different amines highlights the utility of this approach.

Conversely, electrophilic aromatic substitution on the 2,4-dinitrophenyl ring is generally disfavored due to the strong deactivating effect of the nitro groups.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Boc-2,4-dinitrophenylglycine Derivative

| Nucleophile | Potential Product | Significance |

| Primary/Secondary Amines | N-Aryl substituted derivatives | Introduction of diverse side chains and potential for cyclization. |

| Alkoxides (e.g., CH3O-) | Methoxy substituted derivatives | Alteration of electronic properties and solubility. |

| Thiols (e.g., R-SH) | Thioether derivatives | Introduction of sulfur-containing functionalities for further modification or biological activity. |

Chemical Modifications at the α-Carbon and Nitrogen Centers

α-Carbon Modifications:

The α-hydrogen of this compound is acidic due to the adjacent carboxylic acid and aromatic ring, making the α-carbon a potential site for functionalization. libretexts.org Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles. libretexts.orgyoutube.com

Alkylation of the α-carbon can be achieved by treating the enolate with an alkyl halide. libretexts.orgyoutube.com This reaction allows for the introduction of new alkyl substituents, leading to the formation of α-disubstituted amino acid derivatives. Such modifications can significantly influence the conformational preferences and biological activity of peptides incorporating these residues. Stereoselective alkylation of N-Boc-protected-5-substituted δ-lactams has been demonstrated, providing a precedent for achieving facial selectivity in similar systems. nih.gov

Condensation reactions, such as the aldol (B89426) reaction, are also possible at the α-carbon. masterorganicchemistry.comlibretexts.org The enolate can react with aldehydes or ketones to form β-hydroxy-α-amino acids, which are valuable building blocks for complex natural products and peptidomimetics.

Nitrogen Center Modifications:

The N-Boc protecting group is typically removed under acidic conditions. jk-sci.comtotal-synthesis.com However, the nitrogen atom of the Boc-protected amine can also undergo further reactions. For example, treatment of N-Boc-acylamides with a strong base like lithium diisopropylamide can lead to an acyl nitrogen to carbon migration, forming α-aminoketones. rsc.orgrsc.org While this compound itself is not an acylamide, this reactivity highlights the potential for transformations involving the N-Boc group beyond simple deprotection.

Furthermore, the Boc group itself can be modified or can influence the reactivity of the molecule in unexpected ways. For instance, the reaction of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with amides in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can activate the amide bond for cleavage under mild conditions. rsc.org

Table 3: Potential Modifications at the α-Carbon and Nitrogen Centers

| Reaction Type | Reagents | Potential Product |

| α-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | α-Alkyl-Boc-2,4-dinitro-DL-phenylglycine |

| α-Aldol Condensation | 1. Strong base (e.g., LDA) 2. Aldehyde/Ketone (R'COR'') | β-Hydroxy-α-(Boc-amino)-2,4-dinitrophenylpropanoic acid |

| N-Acyl Migration (in derived amides) | Strong base (e.g., LDA) | α-Aminoketone derivative |

Preparation of Complex Intermediates for Convergent Synthetic Strategies

The functional handles on this compound allow for its incorporation into larger, more complex intermediates. For example, the dinitrophenyl moiety can be used as a scaffold to construct heterocyclic compounds. The synthesis of novel heterocyclic compounds often involves the condensation of functionalized building blocks. The amino acid portion of this compound can be used to introduce chirality and peptide-like features into these heterocyclic systems.

Furthermore, the ability to perform sequential nucleophilic aromatic substitutions on a suitably functionalized dinitrophenyl ring allows for the controlled, stepwise assembly of complex structures. For instance, a di-halogenated derivative of 2,4-dinitrophenylglycine could be selectively reacted with two different nucleophiles in a defined order, leading to a highly functionalized and asymmetric intermediate. Such intermediates are key in the convergent synthesis of complex natural products and pharmaceutical agents. The use of peptide-aminothiazolines in streamlining sequential peptide ligation exemplifies the power of convergent approaches in protein synthesis. rsc.org

The design of novel 2-phenylglycine derivatives containing 1,3,4-oxadiazole-2-thioethers as potential pesticides showcases how the phenylglycine core can be elaborated into complex, biologically active molecules. nih.gov

Table 4: Examples of Complex Intermediates from this compound

| Intermediate Type | Synthetic Strategy | Potential Application |

| Functionalized Heterocycles | Condensation reactions involving the amino acid and dinitrophenyl moieties. | Building blocks for medicinal chemistry and materials science. |

| Asymmetric Scaffolds | Sequential nucleophilic aromatic substitution on a di-halogenated derivative. | Intermediates for the total synthesis of complex natural products. |

| Peptide-Heterocycle Conjugates | Peptide coupling followed by intramolecular cyclization. | Development of novel therapeutic agents with enhanced properties. |

Applications in Advanced Organic Synthesis and Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The phenylglycine framework is a cornerstone in the field of asymmetric synthesis, valued for its rigid structure and the stereodirecting influence of its phenyl group. Derivatives of phenylglycine are frequently employed as chiral auxiliaries or synthons to control the stereochemical outcome of a reaction.

However, the designation "DL" in Boc-2,4-dinitro-DL-phenylglycine signifies that the compound is supplied as a racemic mixture, containing equal amounts of the D- and L-enantiomers. For it to be used effectively as a chiral building block in asymmetric synthesis, a resolution step to separate the enantiomers would be a necessary prerequisite. Once resolved, the individual enantiomers could, in principle, serve in stereoselective transformations.

It is critical to note that the presence of the two electron-withdrawing nitro groups on the phenyl ring significantly increases the acidity of the α-proton. This heightened acidity makes the chiral center exceptionally prone to racemization, particularly under basic conditions commonly used in synthesis. researchgate.net This characteristic presents a considerable challenge for its use in stereospecific applications.

Asymmetric induction is the process whereby a chiral feature in a substrate, reagent, or catalyst influences the formation of a specific stereoisomer. wikipedia.org Phenylglycine derivatives have proven to be excellent chiral auxiliaries for achieving high levels of asymmetric induction. For instance, (R)-phenylglycine amide is a highly effective chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. This process can proceed via a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium to produce a single, highly pure stereoisomer. acs.orgresearchgate.net

The general principle involves attaching the chiral phenylglycine unit to a prochiral substrate, performing the desired stereoselective reaction, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product. The effectiveness of phenylglycine in this role stems from its ability to form conformationally restricted intermediates that allow reagents to approach from only one direction.

Table 1: Examples of Asymmetric Induction using Phenylglycine Derivatives

| Reaction Type | Chiral Auxiliary | Key Transformation | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Strecker Synthesis | (R)-Phenylglycine amide | Asymmetric addition of cyanide to an imine | >99/1 dr (diastereomeric ratio) | acs.org |

| Ester Enolate-Imine Condensation | (R)-Phenylglycine derivative on imine | Formation of β-lactams | High diastereoselectivity | scispace.com |

| Alkylation | Chiral bislactim ether from (S)-Val and Gly | Alkylation of a chiral glycine (B1666218) equivalent with subsequent arylation | >99:1 dr for most alkyl halides | koreascience.kr |

Contributions to Peptide Synthesis Methodologies

Protected amino acids are the fundamental units for the construction of peptides. The Boc (tert-butyloxycarbonyl) group is a classical and robust Nα-amino protecting group, particularly for solid-phase peptide synthesis (SPPS). nih.govyoutube.com The use of a Boc-protected phenylglycine derivative, such as this compound, would fall within this area of research, although its specific dinitro-substitution introduces unique challenges.

Boc-SPPS was the pioneering method developed by Bruce Merrifield. peptide.com The strategy relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups (often benzyl-based) and the resin linker. peptide.com The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the final peptide is cleaved from the resin support using a very strong acid like hydrogen fluoride (B91410) (HF). peptide.comchempep.com

Incorporating phenylglycine into a peptide sequence using SPPS is known to be problematic. The acidity of the benzylic α-proton makes the residue highly susceptible to racemization during the base-catalyzed coupling step. researchgate.net The strong electron-withdrawing capacity of the two nitro groups in this compound would further acidify this proton, likely exacerbating the risk of epimerization and making it a "troublesome" residue to incorporate while maintaining stereochemical integrity. researchgate.net

Table 2: General Cycle for Boc-Solid-Phase Peptide Synthesis (SPPS)

| Step | Procedure | Typical Reagents | Purpose |

|---|---|---|---|

| 1. Deprotection | Removal of the Nα-Boc group. | ~50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM). | Exposes the free amine for the next coupling reaction. |

| 2. Neutralization | Neutralization of the resulting ammonium (B1175870) salt. | ~10% Diisopropylethylamine (DIEA) in DCM. | Generates the free amine nucleophile required for coupling. |

| 3. Coupling | Activation of the next Boc-amino acid and reaction with the free amine on the resin. | A coupling agent (e.g., HBTU, DCC) and a base (e.g., DIEA). | Forms the new peptide bond. |

| 4. Washing | Rinsing the resin to remove excess reagents and byproducts. | DCM, Isopropanol, Methanol. | Ensures high purity for the subsequent cycle. |

This table outlines the general procedure; specific conditions may vary. peptide.compeptide.comchempep.com

In solution-phase synthesis, all reactions are carried out in a homogeneous solution, with purification of the intermediate peptide after each coupling step. The fundamental principles of protection, coupling, and deprotection are the same as in SPPS. Boc-protected amino acids, including phenylglycine derivatives, are also used in this approach. nih.gov While often more labor-intensive than SPPS for long peptides, solution-phase methods offer greater flexibility for modification and are suitable for large-scale production of shorter peptides. The challenge of racemization for phenylglycine residues remains a significant concern in solution-phase synthesis, requiring careful selection of coupling reagents and reaction conditions to minimize this side reaction.

Development of Novel Biologically Active Scaffolds and Chemical Probes

The incorporation of the 2,4-dinitrophenyl (DNP) group transforms the phenylglycine amino acid into a potential building block for creating chemical probes and biologically active molecules. researchgate.netchempep.com The DNP group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein, making it a useful tag for immunological detection methods.

The combination of a peptide-like backbone with a DNP moiety allows for the construction of specialized molecular tools. The phenylglycine scaffold provides a defined three-dimensional structure, while the DNP group can serve as a reporter tag, a binding element, or a reactive handle. Such scaffolds could be used to investigate protein-protein interactions, probe enzyme active sites, or develop novel modulators of biological pathways. dtu.dk

The DNP group has been successfully utilized in the design of targeted enzyme inhibitors. For example, peptidyl diazomethyl ketones labeled with a DNP group have been synthesized to act as irreversible inhibitors of cysteine proteases, such as cathepsins. nih.gov In these probes, the peptide sequence provides specificity for the target enzyme, while the DNP group serves as a convenient tag for detection on Western blots, offering an alternative to biotin-based probes. nih.gov

Given this precedent, this compound could serve as a valuable starting material for the synthesis of similar research tools. It could be incorporated into a peptide sequence designed to target a specific enzyme or receptor. After synthesis, the DNP group could function either as a simple detection tag or as an integral part of the pharmacophore, contributing to the binding affinity and modulating the biological activity of the molecule at its target. chempep.comnih.gov

Applications in Bioconjugation and Labeling Chemistry

The chemical compound this compound serves as a specialized building block in the fields of bioconjugation and labeling chemistry. Its unique structure, which combines a temporary protecting group (Boc) with a stable signaling and affinity tag (2,4-dinitrophenyl), makes it a valuable reagent for the synthesis of modified peptides and other biomolecules. These modified molecules are instrumental in various research applications, particularly in the development of immunoassays and specific molecular probes.

The primary application of this compound is its incorporation into peptide sequences during solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the amino functionality of the phenylglycine residue, allowing for its controlled coupling to a growing peptide chain. Once the synthesis is complete, the Boc group can be readily removed under acidic conditions, enabling the extension of the peptide chain or the final deprotection of the entire molecule.

The key feature of this compound is the 2,4-dinitrophenyl (DNP) group attached to the phenyl ring of the amino acid. The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This property is extensively exploited in biochemical and immunological assays. Peptides or proteins that have been labeled with the DNP group can be detected with high sensitivity and specificity using anti-DNP antibodies. This makes this compound an effective tool for creating labeled probes for a variety of detection systems, including ELISA, Western blotting, and immunohistochemistry.

The use of a DNP-labeled amino acid like this compound offers an alternative to other common labeling strategies, such as biotinylation. In some experimental contexts, endogenous biotin (B1667282) or biotin-binding proteins can cause high background signals. DNP-based detection systems, which rely on the highly specific recognition between the DNP hapten and anti-DNP antibodies, can circumvent these issues, leading to improved signal-to-noise ratios in sensitive assays.

Research in the area of protease inhibitors has demonstrated the utility of the DNP label. For instance, DNP-labeled peptidyl diazomethyl ketones have been successfully used as inhibitors for cysteine proteases. nih.gov In these studies, the DNP group served as a reliable tag for the detection of the inhibitor bound to its target enzyme on Western blots, offering a sensitive and low-background alternative to biotinylated probes. nih.gov While this research did not specifically use this compound, it highlights the practical advantages of incorporating a DNP moiety into a peptide backbone for detection and analysis.

The table below outlines the principal components of this compound and their respective functions in the context of bioconjugation and labeling.

| Component | Chemical Name | Function in Bioconjugation and Labeling |

| Protecting Group | tert-Butoxycarbonyl (Boc) | Temporarily protects the α-amino group of the phenylglycine during peptide synthesis, allowing for controlled, stepwise assembly of the peptide chain. It is removed in a dedicated deprotection step. |

| Amino Acid Scaffold | DL-Phenylglycine | Provides the core structure that is incorporated into the peptide backbone via a peptide bond. |

| Labeling Moiety | 2,4-Dinitrophenyl (DNP) | Acts as a hapten for highly specific recognition by anti-DNP antibodies. It serves as a permanent label for the detection and purification of the resulting bioconjugate. |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Boc-2,4-dinitro-DL-phenylglycine, both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of its constituent parts: the tert-butoxycarbonyl (Boc) protecting group, the dinitrophenyl ring, and the glycine (B1666218) backbone.

Expected ¹H NMR signals would include a characteristic singlet for the nine equivalent protons of the Boc group, signals for the aromatic protons on the dinitrophenyl ring, and a signal for the alpha-proton of the glycine moiety. The chemical shifts of the aromatic protons would be significantly influenced by the electron-withdrawing nitro groups. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the various carbons of the aromatic ring and the glycine backbone.

Table 1: Projected ¹H NMR Data for this compound

| Protons | Projected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| (CH₃)₃C- (Boc) | ~1.45 | s |

| α-CH | ~5.5-5.7 | d |

| NH | ~7.0-7.2 | d |

| Aromatic-H | ~7.8-8.8 | m |

Note: These are projected values based on similar structures and may vary depending on the solvent and experimental conditions.

Table 2: Projected ¹³C NMR Data for this compound

| Carbon | Projected Chemical Shift (ppm) |

|---|---|

| (CH₃)₃C - (Boc) | ~28.5 |

| C (CH₃)₃ (Boc) | ~80.0 |

| α-C H | ~57-59 |

| Aromatic-C | ~120-150 |

| C=O (Boc) | ~155.0 |

Note: These are projected values based on similar structures and may vary depending on the solvent and experimental conditions.

Use of Chiral Auxiliary Reagents in NMR Spectroscopy

Given that the subject compound is a DL-racemic mixture, chiral auxiliary reagents could be employed to distinguish between the D and L enantiomers by NMR spectroscopy. By reacting the carboxylic acid group of this compound with a chiral amine or alcohol, two diastereomers are formed. These diastereomers have different spatial arrangements and, consequently, will exhibit distinct NMR spectra. This allows for the visualization of separate sets of signals for each enantiomer, enabling their quantification and, in some cases, the assignment of absolute configuration by comparing the spectra to known standards.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular weight, which is a critical step in confirming its elemental composition. scbt.com The expected monoisotopic mass of this compound (C₁₃H₁₅N₃O₈) is approximately 341.086 g/mol .

Furthermore, tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern of the molecule. This provides valuable structural information by showing how the molecule breaks apart. Common fragmentation pathways for Boc-protected amino acids include the loss of the Boc group or parts of it, such as isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). Other expected fragments would arise from the cleavage of the dinitrophenyl moiety and the carboxylic acid group.

Table 3: Projected Mass Spectrometry Data for this compound

| Ion | Description | Projected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | ~342.093 |

| [M+Na]⁺ | Sodiated adduct | ~364.075 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group | ~286.062 |

Note: These are projected values and may vary depending on the ionization method and instrument.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These include a broad O-H stretch from the carboxylic acid, N-H stretching from the amide in the Boc group, C=O stretching from both the carbamate (B1207046) and the carboxylic acid, and strong N-O stretching bands from the two nitro groups. The aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, which is complementary to IR, would also be useful for identifying the various functional groups, particularly the symmetric vibrations of the nitro groups and the aromatic ring, which often give strong Raman signals.

Table 4: Projected IR Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Projected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amide) | Stretching | ~3300-3400 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-3000 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 |

| C=O (Boc) | Stretching | ~1680-1700 |

| N-O (Nitro) | Asymmetric & Symmetric Stretching | ~1520-1560 & ~1340-1380 |

Note: These are projected values and may vary based on the sample state (solid or solution) and intermolecular interactions.

X-ray Crystallography for Solid-State Structure and Chirality Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. As a racemic mixture, the compound would be expected to crystallize in a centrosymmetric space group, containing both D and L enantiomers in the unit cell. This analysis would unambiguously confirm the molecular connectivity and provide insight into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. While specific crystallographic data for the target compound is not available, data for the related compound N-(tert-Butoxycarbonyl)-2-phenylglycine shows it crystallizes in the triclinic space group P-1. nih.gov

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful predictive tools. Using methods like Density Functional Theory (DFT), it is possible to calculate the optimized geometry, spectroscopic properties (NMR, IR, Raman), and electronic structure of this compound. These calculated properties can then be compared with experimental data for validation or used to predict properties that have not yet been measured.

Conformational Analysis and Potential Energy Surfaces

A key application of computational chemistry is the exploration of a molecule's conformational landscape. This compound has several rotatable bonds, leading to a variety of possible conformations. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The analysis would likely focus on the rotation around the Cα-N bond and the Cα-C(phenyl) bond to identify the most stable arrangements of the Boc and dinitrophenyl groups relative to the chiral center.

Reaction Mechanism Predictions and Transition State Characterization

The prediction of reaction mechanisms and the characterization of transition states for reactions involving this compound are crucial for understanding its chemical behavior and potential applications. While specific, detailed research on the reaction mechanisms of this particular compound is not extensively available in the public domain, the principles of computational chemistry provide a robust framework for such investigations.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. For a molecule like this compound, this would involve modeling its reactions, such as the cleavage of the Boc protecting group or nucleophilic aromatic substitution at the dinitrophenyl ring.

Key computational approaches would include:

Transition State Searching: Algorithms are used to locate the saddle points on the potential energy surface, which correspond to the transition state of a reaction. The geometric and energetic properties of these transition states provide critical information about the reaction barrier and, consequently, the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it connects the reactants and products, thus validating the predicted reaction pathway.

Thermodynamic and Kinetic Analysis: From the computed energies of reactants, transition states, and products, key thermodynamic and kinetic parameters such as activation energies, reaction enthalpies, and Gibbs free energies can be determined.

These computational predictions are invaluable for understanding the reactivity of this compound and for designing synthetic routes or predicting its stability under various conditions.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are essential for the prediction and interpretation of the spectroscopic parameters of this compound, aiding in its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical prediction of NMR chemical shifts (¹H and ¹³C) and coupling constants is a well-established application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted spectra with experimental data can confirm the molecular structure and assist in the assignment of complex spectra.

Infrared (IR) Spectroscopy: Similarly, the vibrational frequencies and intensities of this compound can be computed. These calculations provide a theoretical IR spectrum that can be compared with experimental data to identify characteristic functional groups, such as the carbonyl stretch of the Boc group, the N-H bend, and the symmetric and asymmetric stretches of the nitro groups.

A hypothetical table of predicted versus experimental spectroscopic data is presented below to illustrate this concept.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | Calculated shifts for aromatic, alpha-carbon, and Boc protons | Observed shifts from experimental spectrum |

| ¹³C NMR (ppm) | Calculated shifts for all unique carbon atoms | Observed shifts from experimental spectrum |

| IR (cm⁻¹) | Calculated frequencies for key vibrational modes | Observed frequencies from experimental spectrum |

Note: The values in this table are illustrative as specific computational and experimental data for this compound were not found in the performed searches.

Molecular Docking and Ligand-Target Interaction Studies (in the context of new scaffold design)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of new scaffold design, this compound can be considered as a fragment or a starting point for the development of new bioactive molecules.

The general workflow for such a study would involve:

Target Identification: A biologically relevant protein target (e.g., an enzyme or receptor) is chosen.

Ligand Preparation: The 3D structure of this compound or its derivatives is generated and optimized.

Docking Simulation: A docking program is used to predict the binding mode and affinity of the ligand to the active site of the target protein.

Analysis of Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed.

Future Research Directions and Emerging Applications

Development of More Efficient and Stereoselective Synthetic Routes

The current synthesis of Boc-2,4-dinitro-DL-phenylglycine as a racemic mixture serves as a foundational starting point. However, the development of efficient and stereoselective synthetic methodologies is a paramount objective for advancing its application. The separation of enantiomers from a racemic mixture can be a costly and labor-intensive process. Therefore, the focus of future research will likely be on asymmetric syntheses that can directly yield enantiomerically pure forms of the compound.

Key research avenues will include the exploration of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce stereoselectivity in the key bond-forming reactions. The design of substrates with chiral auxiliaries that can be easily attached and subsequently removed is another promising strategy. The development of enzymatic resolutions, where specific enzymes selectively react with one enantiomer of the racemic mixture, could also provide a green and efficient alternative for obtaining the desired stereoisomer.

A comparative analysis of potential stereoselective synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High catalytic efficiency, potential for high enantiomeric excess. | Development of suitable catalysts, optimization of reaction conditions. |

| Chiral Auxiliaries | Predictable stereochemical outcome, well-established methodology. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. |

| Enzymatic Resolution | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, separation of the product from the enzyme. |

Exploration of Novel Reactivity Profiles under Green Chemistry Conditions

The principles of green chemistry are increasingly guiding synthetic methodologies. Future research on this compound will undoubtedly focus on developing more environmentally benign reaction protocols. This includes the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds.

Integration into Advanced Materials Science and Supramolecular Chemistry

The unique electronic properties of the 2,4-dinitrophenyl group, characterized by its electron-withdrawing nature, make this compound an attractive candidate for integration into advanced materials. Future research will likely explore its use as a building block for the synthesis of novel polymers, dendrimers, and other macromolecules with tailored electronic and optical properties.